1-(2-methylphenyl)-1-(1H-pyrazol-1-yl)propan-2-amine dihydrochloride
Overview
Description
1-(2-methylphenyl)-1-(1H-pyrazol-1-yl)propan-2-amine dihydrochloride is a useful research compound. Its molecular formula is C13H19Cl2N3 and its molecular weight is 288.21 g/mol. The purity is usually 95%.
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Biological Activity
1-(2-methylphenyl)-1-(1H-pyrazol-1-yl)propan-2-amine dihydrochloride, also known by its CAS number 1803562-88-0, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Chemical Formula | C13H19Cl2N3 |
Molecular Weight | 288.22 g/mol |
MDL Number | MFCD28397479 |
PubChem CID | 119031010 |
IUPAC Name | 1-(2-methylphenyl)-1-pyrazol-1-ylpropan-2-amine; dihydrochloride |
Appearance | Powder |
Biological Activity Overview
Research indicates that pyrazole derivatives, including this compound, exhibit a range of biological activities such as antimicrobial, anti-inflammatory, and potential anticancer properties.
Antimicrobial Activity
A significant focus of research on this compound has been its antimicrobial properties. In vitro studies have demonstrated that derivatives of pyrazole show potent activity against various pathogens.
- Minimum Inhibitory Concentration (MIC) : Studies have shown that certain pyrazole derivatives exhibit MIC values as low as 0.22 to 0.25 μg/mL against multi-drug resistant (MDR) pathogens like Staphylococcus aureus and Escherichia coli .
- Biofilm Inhibition : The compound has also been noted for its ability to inhibit biofilm formation, which is crucial for treating chronic infections. The reduction in biofilm formation was significantly higher compared to standard antibiotics like Ciprofloxacin .
Anti-inflammatory and Anticancer Properties
Research indicates that pyrazole derivatives may possess anti-inflammatory properties. For instance, they have shown potential in inhibiting inflammatory pathways, making them candidates for further exploration in treating inflammatory diseases .
Case Studies and Research Findings
Several studies have evaluated the biological activity of pyrazole derivatives, including the target compound.
- Study on Antimicrobial Efficacy :
- Evaluation of Cytotoxicity :
- Mechanistic Insights :
Properties
IUPAC Name |
1-(2-methylphenyl)-1-pyrazol-1-ylpropan-2-amine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3.2ClH/c1-10-6-3-4-7-12(10)13(11(2)14)16-9-5-8-15-16;;/h3-9,11,13H,14H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASKFBVIICDUDAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C(C)N)N2C=CC=N2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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